3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Overview
Description
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Biological Activity
Research by Nowicki and Fabrycy explored the cyclization of o-acylphenylacetic acids to generate 1-aryl-3-hydroxyisoquinolines, discussing the biological activity of these compounds with respect to bacteria. The study highlights the structural transformation and potential biological implications of similar compounds (Nowicki & Fabrycy, 1976).
Antagonistic Properties
Isoquinoline and quinazoline urea derivatives were investigated for their binding to human adenosine A(3) receptors, demonstrating the importance of specific substitutions for enhanced receptor affinity. This study illuminates the potential therapeutic applications of isoquinoline urea derivatives in modulating receptor activity (van Muijlwijk-Koezen et al., 2000).
Supramolecular Gelators
Quinoline urea derivatives were synthesized and evaluated for their ability to form Ag-complexes and gels, showing potential for innovative material science applications. The study by Braga et al. demonstrates the versatility of urea derivatives in forming complex structures with potential for various technological applications (Braga et al., 2013).
Enantioselective Additions
Arokianathar et al. investigated the use of isothioureas for the enantioselective addition of esters to iminium ions derived from tetrahydroisoquinoline, a process that could be crucial for the synthesis of complex organic molecules with high enantiomeric purity. This research contributes to the field of asymmetric synthesis and its potential applications in pharmaceuticals (Arokianathar et al., 2018).
TRPM8 Channel Receptor Antagonists
Research on tetrahydroisoquinoline derivatives identified them as selective antagonists for the TRPM8 channel receptor, with implications for the treatment of prostate cancer. The study by De Petrocellis et al. highlights the medicinal chemistry aspects of isoquinoline ureas in targeting specific receptors involved in cancer cell proliferation (De Petrocellis et al., 2016).
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-6-14(10-12)19-17(21)20-16-7-3-5-13-11-18-9-8-15(13)16/h2-7,10,18H,8-9,11H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFORYBYXLAHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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